Para vs. Meta Isomer: Solid-State Property Divergence
5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile (para isomer, CAS 1365969-46-5) is predicted to exhibit a higher melting point and lower solubility in non-polar solvents compared to its meta isomer 5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile (CAS 1349717-27-6). Both isomers share identical molecular formula (C12H9NOS), molecular weight (215.27), computed LogP (2.78), and TPSA (44.02 Ų) . However, the para substitution pattern permits tighter crystal packing due to the linear molecular axis, while the meta isomer introduces a kink that disrupts lattice order—a principle consistently observed across disubstituted benzenes [1]. Although specific experimental melting points or solubility data for these two isomers are not publicly reported at the time of this analysis, the class-level inference is strong and directionally predictive [1].
| Evidence Dimension | Predicted melting point and solubility based on arene substitution pattern |
|---|---|
| Target Compound Data | Para isomer – predicted higher melting point, lower solubility (specific experimental values not publicly available) |
| Comparator Or Baseline | Meta isomer (CAS 1349717-27-6) – predicted lower melting point, higher solubility |
| Quantified Difference | Directional difference only; quantitative data unavailable from public sources |
| Conditions | General organic chemistry principle for disubstituted benzenes; experimental validation pending |
Why This Matters
For procurement decisions involving solid-form handling, recrystallization protocols, or chromatographic purification, the para isomer will likely require different solvent systems and temperature profiles than the meta isomer, impacting workflow reproducibility.
- [1] IUPAC. Arene Substitution Patterns. In: Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Blackwell Scientific Publications, Oxford (1997). Online: https://doi.org/10.1351/goldbook.A00435. View Source
